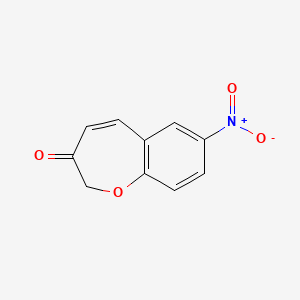![molecular formula C13H17IO2 B15165621 1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene CAS No. 500702-36-3](/img/structure/B15165621.png)
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene is an organic compound with the molecular formula C13H17IO2. This compound features a benzene ring substituted with a methoxy group and an iodopent-3-en-1-yloxy group. It is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene can be achieved through a multi-step process involving the following key steps:
Preparation of 4-Iodopent-3-en-1-ol: This intermediate can be synthesized by the iodination of pent-3-en-1-ol using iodine and a suitable oxidizing agent.
Formation of this compound: The final compound can be obtained by reacting 4-iodopent-3-en-1-ol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the pentenyl chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products such as azido or thiocyanato derivatives.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Aplicaciones Científicas De Investigación
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(4-Bromopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
- 1-{[(4-Chloropent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
- 1-{[(4-Fluoropent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
Uniqueness
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding
Propiedades
Número CAS |
500702-36-3 |
|---|---|
Fórmula molecular |
C13H17IO2 |
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
1-(4-iodopent-3-enoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17IO2/c1-11(14)4-3-9-16-10-12-5-7-13(15-2)8-6-12/h4-8H,3,9-10H2,1-2H3 |
Clave InChI |
CJMMOOYBVFQSOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCOCC1=CC=C(C=C1)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)
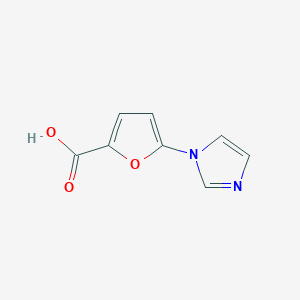
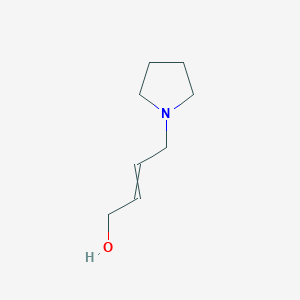
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
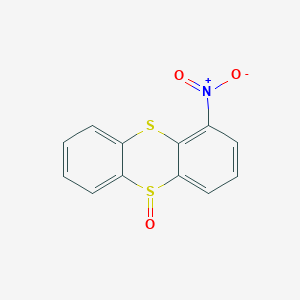
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)
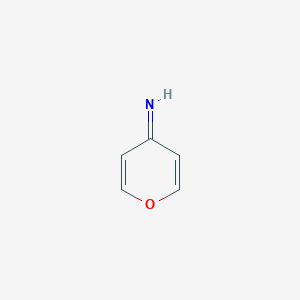
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B15165610.png)
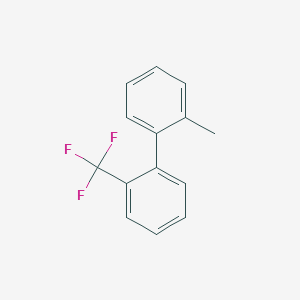
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B15165619.png)
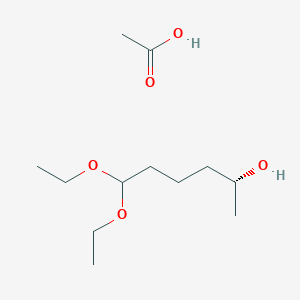
![3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15165637.png)
